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Compound of Interest

Compound Name: Perillene

Cat. No.: B150451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Perillene (3-(4-methylpent-3-en-1-yl)furan), a naturally occurring monoterpene found in various

essential oils. This document collates available Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols relevant

to the analysis of such compounds.

Introduction
Perillene, with the molecular formula C₁₀H₁₄O, is a furan-containing monoterpenoid.[1] Its

characterization and quantification are crucial for quality control in the essential oil industry and

for research into its potential biological activities. Spectroscopic techniques are fundamental

tools for the structural elucidation and identification of Perillene.

Spectroscopic Data
The following sections present the available spectroscopic data for Perillene in a structured

format to facilitate analysis and comparison.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of

volatile compounds like Perillene in essential oils. The mass spectrum of Perillene is

characterized by a molecular ion peak and several fragment ions.
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Table 1: Mass Spectrometry Data for Perillene

Property Value Reference

Molecular Formula C₁₀H₁₄O [1]

Molecular Weight 150.22 g/mol

Major m/z Peaks 150, 81, 69

Note: A complete, detailed fragmentation pattern from a single experimental source is not

readily available in the public domain. The major peaks are indicative of the molecular ion (m/z

150) and common fragmentation patterns for terpenoid structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While

complete, experimentally verified, and assigned ¹H and ¹³C NMR data for Perillene is not

consistently reported across publicly accessible databases, the expected chemical shifts can

be inferred from the structure.

Table 2: Predicted ¹H NMR Chemical Shifts for Perillene

Proton Assignment
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) in Hz

H-2 (furan) ~7.3 s -

H-5 (furan) ~7.2 s -

H-4 (furan) ~6.2 s -

H-3' (vinyl) ~5.1 t ~7.0

H-1' ~2.4 t ~7.5

H-2' ~2.2 q ~7.5

CH₃ (on C-4') ~1.7 s -

CH₃ (on C-4') ~1.6 s -

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b150451?utm_src=pdf-body
https://en.wikipedia.org/wiki/Perillene
https://www.benchchem.com/product/b150451?utm_src=pdf-body
https://www.benchchem.com/product/b150451?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer: The ¹H NMR data presented are predicted values based on the chemical structure

of Perillene and typical chemical shifts for similar functional groups. Experimental values may

vary.

Table 3: Predicted ¹³C NMR Chemical Shifts for Perillene

Carbon Assignment Predicted Chemical Shift (ppm)

C-2 (furan) ~142

C-5 (furan) ~138

C-4' ~131

C-3 (furan) ~125

C-3' ~124

C-4 (furan) ~111

C-2' ~28

C-1' ~26

CH₃ (on C-4') ~25

CH₃ (on C-4') ~17

Disclaimer: The ¹³C NMR data presented are predicted values. While PubChem indicates the

availability of a ¹³C NMR spectrum for Perillene, the detailed, assigned data is not publicly

available.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. A

detailed experimental IR spectrum for Perillene with peak assignments is not readily available.

However, the expected characteristic absorption bands can be predicted based on its structure.

Table 4: Predicted Infrared (IR) Absorption Bands for Perillene
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

C-H stretch (furan) 3150 - 3100 Medium

C-H stretch (alkenyl) 3050 - 3010 Medium

C-H stretch (alkyl) 2970 - 2850 Strong

C=C stretch (furan ring) ~1600, ~1500 Medium

C=C stretch (alkenyl) 1670 - 1640 Medium

C-O-C stretch (furan ring) 1250 - 1000 Strong

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may vary depending on the instrumentation and the

nature of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Essential oils containing Perillene are typically diluted in a suitable

solvent (e.g., hexane or dichloromethane) prior to injection.

GC Separation: The diluted sample is injected into a gas chromatograph equipped with a

capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from a low

initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) to separate the

components of the mixture based on their boiling points and polarity.

Mass Spectrometry: As components elute from the GC column, they enter the mass

spectrometer. Electron Impact (EI) ionization is commonly used, with a standard energy of

70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to

detect the molecular ion and fragment ions.

Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST,

Wiley) for compound identification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A purified sample of Perillene (typically 5-10 mg for ¹H NMR, 20-50 mg

for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small

amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, standard

pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra

are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the

internal standard.

Spectral Analysis: Chemical shifts, coupling constants, and integration values are analyzed

to elucidate the structure of the molecule.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples like Perillene, a thin film is prepared between two

salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent

(e.g., CCl₄) and placed in a sample cell.

Data Acquisition: The sample is placed in the beam of an IR spectrometer. The instrument

measures the absorption of infrared radiation at different wavenumbers.

Data Analysis: The resulting spectrum shows absorption bands corresponding to the

vibrational frequencies of the functional groups present in the molecule.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural

product like Perillene.
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Caption: Workflow for the isolation and spectroscopic characterization of Perillene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b150451?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Perillene
https://www.benchchem.com/product/b150451#spectroscopic-data-of-perillene-nmr-ir-ms
https://www.benchchem.com/product/b150451#spectroscopic-data-of-perillene-nmr-ir-ms
https://www.benchchem.com/product/b150451#spectroscopic-data-of-perillene-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b150451?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

